molecular formula C11H12F3N3O4 B1294284 Nitrofor CAS No. 5254-27-3

Nitrofor

Cat. No.: B1294284
CAS No.: 5254-27-3
M. Wt: 307.23 g/mol
InChI Key: NLLHXVBITYTYHA-UHFFFAOYSA-N
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Description

Nitrofor is a compound that belongs to the class of nitro compounds, characterized by the presence of one or more nitro functional groups (NO₂) attached to a carbon atom. Nitro compounds are known for their diverse reactivity and are widely used in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Nitrofor can be synthesized through several methods, including:

Mechanism of Action

The mechanism of action of Nitrofor involves its ability to undergo redox reactions, which can generate reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. For example, in biological systems, this compound can be reduced to form reactive nitrogen species that can modify proteins and DNA . The molecular targets and pathways involved in these reactions include enzymes such as nitroreductases and pathways related to oxidative stress .

Properties

IUPAC Name

N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O4/c1-3-15(4-2)10-8(16(18)19)5-7(11(12,13)14)6-9(10)17(20)21/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLHXVBITYTYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200531
Record name Nitrofor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5254-27-3
Record name Nitrofor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005254273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrofor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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